Cas no 1258-07-7 (5a-Bromo-6,19-epoxycholestanol 3-Acetate)

5a-Bromo-6,19-epoxycholestanol 3-Acetate is a steroidal derivative characterized by its brominated and epoxidized structure, which enhances its reactivity and utility in synthetic organic chemistry. The presence of the 5a-bromo and 6,19-epoxy functional groups makes it a valuable intermediate for the preparation of modified steroidal compounds, particularly in pharmaceutical and biochemical research. The 3-acetate moiety improves stability and solubility, facilitating handling and further derivatization. This compound is particularly useful in studying sterol metabolism, enzyme inhibition, and as a precursor for complex molecular frameworks. Its well-defined structure ensures reproducibility in synthetic applications, making it a reliable choice for researchers.
5a-Bromo-6,19-epoxycholestanol 3-Acetate structure
1258-07-7 structure
商品名:5a-Bromo-6,19-epoxycholestanol 3-Acetate
CAS番号:1258-07-7
MF:C29H47O3Br
メガワット:523.58568
CID:200141
PubChem ID:102074

5a-Bromo-6,19-epoxycholestanol 3-Acetate 化学的及び物理的性質

名前と識別子

    • Cholestan-3-ol,5-bromo-6,19-epoxy-, acetate, (3b,5a,6b)- (9CI)
    • 5α-Bromo-6,19-epoxycholestanol 3-Acetate
    • 5-Bromo-6β,19-epoxy-5α-cholestan-3β-ol acetate
    • 6β,19-epoxy-5-bromo-5α-cholestane-3β-ol 3-acetate
    • 5A-BROMO-6,19-EPOXYCHOLESTANOL 3-ACETATE
    • 5Alpha-Bromo-6,19-epoxycholestanol 3-Acetate
    • SCHEMBL21814356
    • 5?-Bromo-6,19-epoxycholestanol 3-Acetate
    • 1258-07-7
    • 5-Bromo-6,19-epoxycholestan-3-yl acetate
    • 5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate
    • Cholestan-3-ol, 5-bromo-6,19-epoxy-, acetate, (3beta,5alpha,6beta)-
    • DTXSID30925272
    • [(1R,2S,5R,6R,9S,10S,12R,13R,15S)-13-bromo-5-methyl-6-[(2R)-6-methylheptan-2-yl]-19-oxapentacyclo[10.5.2.01,13.02,10.05,9]nonadecan-15-yl] acetate
    • 5-Bromo-6beta,19-epoxy-5alpha-cholestan-3beta-ol acetate
    • DB-253384
    • (3beta,5alpha,6beta)-5-Bromo-6,19-epoxy-cholestan-3-ol Acetate; 5alpha-Bromo-6,19-oxidocholestanol Acetate
    • 5a-Bromo-6,19-epoxycholestanol 3-Acetate
    • インチ: InChI=1S/C29H47BrO3/c1-18(2)7-6-8-19(3)23-9-10-24-22-15-26-29(30)16-21(33-20(4)31)11-14-28(29,17-32-26)25(22)12-13-27(23,24)5/h18-19,21-26H,6-17H2,1-5H3/t19-,21-,22+,23-,24+,25+,26-,27-,28+,29+/m1/s1
    • InChIKey: YEACHZHDRMYMDK-WJIQIBEWSA-N
    • ほほえんだ: CC(CCC[C@H]([C@H]1CC[C@H]2[C@@H]3C[C@H]4OC[C@@]5(CC[C@@H](OC(=O)C)C[C@@]54Br)[C@H]3CC[C@]12C)C)C

計算された属性

  • せいみつぶんしりょう: 522.27100
  • どういたいしつりょう: 522.270858
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 753
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 10
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 8.8
  • トポロジー分子極性表面積: 35.5

じっけんとくせい

  • 密度みつど: 1.19
  • ゆうかいてん: 144 - 146°C
  • ふってん: 546.7°Cat760mmHg
  • フラッシュポイント: 284.5°C
  • 屈折率: 1.54
  • ようかいど: Chloroform (Slightly), Ethyl Acetate (Slightly)
  • PSA: 35.53000
  • LogP: 7.54570

5a-Bromo-6,19-epoxycholestanol 3-Acetate セキュリティ情報

5a-Bromo-6,19-epoxycholestanol 3-Acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B684285-50 mg
5α-Bromo-6,19-epoxycholestanol 3-Acetate
1258-07-7
50mg
$ 485.00 2022-01-10
TRC
B684285-10 mg
5α-Bromo-6,19-epoxycholestanol 3-Acetate
1258-07-7
10mg
$ 110.00 2022-01-10
SHENG KE LU SI SHENG WU JI SHU
sc-391756-10 mg
5α-Bromo-6,19-epoxycholestanol 3-Acetate,
1258-07-7
10mg
¥2,256.00 2023-07-11
TRC
B684285-25mg
5a-Bromo-6,19-epoxycholestanol 3-Acetate
1258-07-7
25mg
$ 305.00 2023-09-08
TRC
B684285-100mg
5a-Bromo-6,19-epoxycholestanol 3-Acetate
1258-07-7
100mg
$ 1068.00 2023-04-18
TRC
B684285-50mg
5a-Bromo-6,19-epoxycholestanol 3-Acetate
1258-07-7
50mg
$ 592.00 2023-04-18
TRC
B684285-25 mg
5α-Bromo-6,19-epoxycholestanol 3-Acetate
1258-07-7
25mg
$ 250.00 2022-01-10
TRC
B684285-100 mg
5α-Bromo-6,19-epoxycholestanol 3-Acetate
1258-07-7
100MG
$ 875.00 2022-01-10
TRC
B684285-5mg
5a-Bromo-6,19-epoxycholestanol 3-Acetate
1258-07-7
5mg
$ 98.00 2023-09-08
TRC
B684285-10mg
5a-Bromo-6,19-epoxycholestanol 3-Acetate
1258-07-7
10mg
$ 138.00 2023-09-08

5a-Bromo-6,19-epoxycholestanol 3-Acetate 関連文献

5a-Bromo-6,19-epoxycholestanol 3-Acetateに関する追加情報

5a-Bromo-6,19-Epoxycholestanol 3-Acetate: A Comprehensive Overview

The compound with CAS No. 1258-07-7, commonly referred to as 5a-Bromo-6,19-epoxycholestanol 3-Acetate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which includes a bromine atom at the 5a position, an epoxide group at positions 6 and 19, and an acetate ester group at position 3. These structural features contribute to its unique chemical properties and potential applications in drug development.

Recent studies have highlighted the importance of epoxides in organic synthesis due to their reactivity and versatility in forming various functional groups. The presence of an epoxide group in 5a-Bromo-6,19-epoxycholestanol 3-Acetate makes it a valuable substrate for exploring epoxide ring-opening reactions under different conditions. Researchers have demonstrated that the reactivity of this compound can be modulated by varying the substituents on the epoxide ring, offering new avenues for the synthesis of bioactive molecules.

The bromine atom at the 5a position plays a critical role in determining the stereochemistry and reactivity of the compound. Bromine's electronegativity and ability to participate in various substitution reactions make it a key functional group in medicinal chemistry. Recent advancements in asymmetric synthesis have enabled the precise control of bromine's stereochemistry, which is essential for optimizing the compound's pharmacokinetic properties.

The acetate ester group at position 3 contributes to the compound's solubility and stability. Ester groups are widely used in drug delivery systems due to their ability to enhance bioavailability. Studies have shown that modifying the ester group can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profiles, making it a promising candidate for targeted drug delivery.

One of the most exciting developments involving 5a-Bromo-6,19-epoxycholestanol 3-Acetate is its potential application in anticancer therapy. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action appears to involve interference with cellular signaling pathways and induction of apoptosis in cancer cells.

In addition to its therapeutic potential, 5a-Bromo-6,19-epoxycholestanol 3-Acetate has also been explored as a tool for studying cholesteryl ester metabolism. Its structural similarity to cholesterol makes it an ideal candidate for investigating lipid metabolism disorders such as atherosclerosis and hyperlipidemia. Recent research has focused on understanding how this compound interacts with key enzymes involved in lipid metabolism, providing new insights into potential therapeutic strategies.

The synthesis of 5a-Bromo-6,19-epoxycholestanol 3-Acetate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have developed efficient routes for constructing the epoxide ring and installing the bromine atom at the correct position. These advancements have significantly improved the yield and purity of the compound, making it more accessible for further studies.

Despite its promising properties, there are challenges associated with scaling up the production of 5a-Bromo-6,19-epoxycholestanol 3-Acetate for clinical use. Issues such as cost-effectiveness and large-scale synthesis need to be addressed before this compound can be widely adopted in pharmaceutical applications. However, ongoing research is focused on optimizing synthetic pathways and exploring alternative production methods to overcome these limitations.

In conclusion, 5a-Bromo-6,19-epoxycholestanol 3-Acetate (CAS No. 1258-07-7) is a versatile compound with significant potential in drug discovery and development. Its unique structure enables diverse chemical transformations, making it a valuable tool for researchers in various fields. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in advancing medical science and improving human health.

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